PF-Cbp1

Description

Structure

3D Structure

Properties

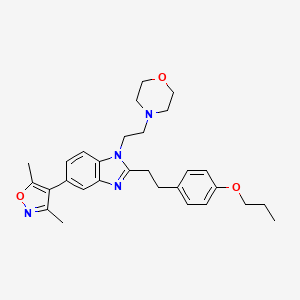

IUPAC Name |

4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[2-(4-propoxyphenyl)ethyl]benzimidazol-1-yl]ethyl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N4O3/c1-4-17-35-25-9-5-23(6-10-25)7-12-28-30-26-20-24(29-21(2)31-36-22(29)3)8-11-27(26)33(28)14-13-32-15-18-34-19-16-32/h5-6,8-11,20H,4,7,12-19H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWBJJZOKGZCSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CCC2=NC3=C(N2CCN4CCOCC4)C=CC(=C3)C5=C(ON=C5C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of PfBDP1 in Transcriptional Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plasmodium falciparum, the primary causative agent of human malaria, relies on a tightly regulated program of gene expression to navigate its complex lifecycle. A key player in this regulation is the Plasmodium falciparum Bromodomain Protein 1 (PfBDP1), a chromatin-associated factor pivotal for the timely expression of genes required for erythrocyte invasion. This document provides a comprehensive overview of the mechanism of action of PfBDP1, presenting quantitative data on its impact on gene expression, detailed experimental protocols for its study, and visual representations of its functional pathways. Understanding the intricacies of PfBDP1 function offers a promising avenue for the development of novel anti-malarial therapeutics.

Core Mechanism of Action of PfBDP1

PfBDP1 functions as a critical transcriptional co-activator, essential for the expression of a suite of genes involved in the invasion of red blood cells by the malaria parasite.[1][2][3] Its mechanism is centered on its ability to recognize and bind to specific post-translational modifications on histone proteins, thereby recruiting the transcriptional machinery to target gene promoters.

The primary steps in the mechanism of PfBDP1 are as follows:

-

Recognition of Acetylated Histones: The bromodomain of PfBDP1 specifically recognizes and binds to acetylated lysine residues on histone tails.[2] In vitro studies have demonstrated its affinity for acetylated histone H3, particularly H3K9ac and H3K14ac, as well as a high affinity for tetra-acetylated histone H4.[2][4] This interaction is crucial for localizing PfBDP1 to active regions of chromatin.

-

Recruitment to Gene Promoters: PfBDP1 is recruited to the transcriptional start sites of its target genes, which are predominantly those involved in erythrocyte invasion.[1][2] This recruitment is facilitated by its interaction with sequence-specific transcription factors, such as ApiAP2-I.[2][5]

-

Formation of a Multi-protein Complex: PfBDP1 is part of a larger protein complex that includes at least two other bromodomain proteins, PfBDP2 and PfBDP7.[1][6][7] This complex, referred to as the BDP1/BDP2 core complex, likely plays a cooperative role in chromatin binding and transcriptional activation.[6][8]

-

Transcriptional Activation: By binding to chromatin and interacting with other regulatory proteins, the PfBDP1-containing complex facilitates the recruitment of the basal transcription machinery, leading to the initiation of transcription of its target genes.[2]

Beyond its role in activating invasion-related genes, PfBDP1, in conjunction with PfBDP7, is also implicated in the silencing of variant surface antigen (VSA) genes, such as rifin, stevor, and pfmc-2tm, through its association with heterochromatic regions.[6][8][9] This dual function highlights its importance as a key regulator of parasite virulence and survival.

Quantitative Data on PfBDP1-Mediated Gene Regulation

The functional significance of PfBDP1 is underscored by quantitative analyses of gene expression following its depletion or overexpression. Conditional knockdown of PfBDP1 results in a dramatic downregulation of invasion-related genes, while its overexpression leads to their upregulation.[1][10]

| Gene ID | Gene Name/Function | Fold Change upon PfBDP1 Knockdown (Schizont Stage) | Fold Change upon PfBDP1 Overexpression (Schizont Stage) |

| PF3D7_1133400 | Rhoptry neck protein 2 (RON2) | Significant Downregulation | Significant Upregulation |

| PF3D7_0424100 | Apical membrane antigen 1 (AMA1) | Significant Downregulation | Significant Upregulation |

| PF3D7_1016400 | Erythrocyte binding antigen-175 (EBA-175) | Significant Downregulation | Significant Upregulation |

| PF3D7_0731500 | Reticulocyte binding protein homolog 4 (Rh4) | Significant Downregulation | Significant Upregulation |

| PF3D7_0606800 | Rhoptry-associated protein 1 (RAP1) | Significant Downregulation | Significant Upregulation |

Note: Specific fold-change values were described as significant (often greater than 3-fold) in the source literature, but precise numerical tables were not consistently provided. The table reflects the reported trends from microarray analyses.[10]

Furthermore, the direct interaction of PfBDP1 with chromatin at target loci is diminished in the presence of inhibitors, providing quantitative evidence for its binding mechanism.

| Target Gene Locus | PfBDP1 Enrichment (ChIP-qPCR) with RMM23 Inhibitor |

| ama1 | Significantly Diminished |

| ron2 | Significantly Diminished |

| eba-175 | Significantly Diminished |

Note: This table summarizes the findings from ChIP-qPCR experiments showing that the inhibitor RMM23 displaces PfBDP1 from its target gene promoters.[11][12]

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) for PfBDP1

This protocol is adapted from methodologies described for PfBDP1 ChIP-seq experiments in P. falciparum.[6][9]

Objective: To isolate chromatin fragments bound by PfBDP1 for subsequent analysis by qPCR or high-throughput sequencing.

Materials:

-

Synchronized P. falciparum culture (schizont stage)

-

Formaldehyde (1% solution)

-

Glycine (125 mM)

-

Saponin (0.075% in PBS)

-

Lysis Buffer (10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA pH 8, 0.1 mM EGTA pH 8, 1 mM DTT, 1x protease inhibitors)

-

Antibody against PfBDP1 (or a tag if using a tagged protein line, e.g., anti-HA, anti-Ty)

-

Protein A/G magnetic beads

-

Sonication buffer

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

Procedure:

-

Cross-linking:

-

Harvest synchronized schizont-stage parasites.

-

Fix the parasites by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at 37°C.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

-

Cell Lysis and Nuclear Isolation:

-

Lyse erythrocytes by treating the cell pellet with 0.075% saponin in PBS.

-

Isolate parasite nuclei by incubating in lysis buffer on ice for 30 minutes, followed by dounce homogenization (approximately 100 strokes).

-

-

Chromatin Shearing:

-

Resuspend the nuclear pellet in sonication buffer.

-

Sonicate the chromatin to an average fragment size of 200-500 bp. Optimization of sonication conditions is critical.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to PfBDP1 (or the epitope tag).

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

-

Washes:

-

Wash the beads sequentially with low salt buffer, high salt buffer, and LiCl buffer to remove non-specifically bound proteins and DNA.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin complexes from the beads.

-

Reverse the formaldehyde cross-links by incubating at 65°C overnight with the addition of NaCl.

-

-

DNA Purification:

-

Treat the sample with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a standard DNA purification kit. The resulting DNA is ready for analysis by qPCR or for library preparation for ChIP-seq.

-

Visualizing PfBDP1 Mechanisms and Workflows

PfBDP1 Signaling Pathway in Gene Activation

References

- 1. A Plasmodium Falciparum Bromodomain Protein Regulates Invasion Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. research.monash.edu [research.monash.edu]

- 4. malariaworld.org [malariaworld.org]

- 5. mdpi.com [mdpi.com]

- 6. The Putative Bromodomain Protein PfBDP7 of the Human Malaria Parasite Plasmodium Falciparum Cooperates With PfBDP1 in the Silencing of Variant Surface Antigen Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Putative Bromodomain Protein PfBDP7 of the Human Malaria Parasite Plasmodium Falciparum Cooperates With PfBDP1 in the Silencing of Variant Surface Antigen Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The Putative Bromodomain Protein PfBDP7 of the Human Malaria Parasite Plasmodium Falciparum Cooperates With PfBDP1 in the Silencing of Variant Surface Antigen Expression [frontiersin.org]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. A Novel Inhibitor against the Bromodomain Protein 1 of the Malaria Pathogen Plasmodium Falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

The Role of PF-Cbp1 in Inhibiting CBP/p300 Bromodomains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The homologous proteins CREB-binding protein (CBP) and p300 are crucial transcriptional co-activators that play a pivotal role in regulating gene expression through their histone acetyltransferase (HAT) activity and their function as scaffolds for the assembly of transcriptional machinery. A key functional module within these proteins is the bromodomain, which recognizes and binds to acetylated lysine residues on histones and other proteins, thereby tethering the CBP/p300 complex to specific chromatin regions. Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer and inflammation, making their bromodomains attractive therapeutic targets. PF-Cbp1 has emerged as a potent and selective chemical probe for the bromodomains of CBP and p300. This technical guide provides an in-depth overview of the mechanism of action of PF-Cbp1, detailing its inhibitory effects, the experimental methodologies used for its characterization, and its impact on relevant signaling pathways.

Introduction to CBP/p300 Bromodomains

CBP and p300 are large, multi-domain proteins that act as master regulators of gene transcription.[1][2] Their bromodomain is a conserved structural motif of approximately 110 amino acids that folds into a left-handed four-helix bundle.[1] This domain functions as a "reader" of epigenetic marks, specifically recognizing ε-N-acetyllysine (KAc) residues on histone tails and other proteins.[1][3] This interaction is a critical step in the recruitment of the CBP/p300 complex to enhancers and promoters, leading to chromatin remodeling and transcriptional activation.[4] The bromodomains of CBP and p300 share a high degree of sequence homology, which is reflected in the activity of inhibitors like PF-Cbp1.[3]

PF-Cbp1: A Selective Inhibitor of CBP/p300 Bromodomains

PF-Cbp1 is a small molecule inhibitor designed to competitively bind to the acetyl-lysine binding pocket of the CBP and p300 bromodomains. Its high affinity and selectivity make it a valuable tool for elucidating the biological functions of these bromodomains and for validating them as therapeutic targets.

Quantitative Inhibitory Activity and Selectivity

The inhibitory potency and selectivity of PF-Cbp1 have been characterized using various biochemical and biophysical assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of PF-Cbp1 against CBP and p300 Bromodomains

| Target | IC50 (nM) | Assay Method | Reference |

| CREBBP (CBP) | 125 | Biochemical Assay | |

| EP300 (p300) | 363 | FRET | [5] |

Table 2: Selectivity Profile of PF-Cbp1 against Other Bromodomains

| Target Bromodomain | IC50 (μM) | Fold Selectivity vs. CBP | Assay Method | Reference |

| BRD4(1) | >20 (Kd) | >105-fold (by ITC) | ITC | [5] |

| BRD2(1) | 1.24 | ~10 | BROMOscan | [5] |

| BRD3(1) | 1.38 | ~11 | BROMOscan | [5] |

| BRD3(2) | 4.22 | ~34 | BROMOscan | [5] |

| BRD4(2) | 9.75 | ~78 | BROMOscan | [5] |

| BRDT(1) | 2.44 | ~20 | BROMOscan | [5] |

| TAF1(2) | 3.39 | ~27 | BROMOscan | [5] |

| TAF1L(2) | 7.29 | ~58 | BROMOscan | [5] |

Experimental Protocols for Characterizing PF-Cbp1

A variety of sophisticated experimental techniques are employed to characterize the interaction of PF-Cbp1 with CBP/p300 bromodomains and to assess its cellular effects.

BROMOscan® Ligand Binding Assay

The BROMOscan® technology is a competition-based binding assay used to determine the dissociation constants (Kd) and selectivity of inhibitors against a panel of bromodomains.[6]

Methodology:

-

Immobilization: A proprietary ligand for the bromodomain is immobilized on a solid support.

-

Competition: The DNA-tagged bromodomain of interest is incubated with the test compound (PF-Cbp1) and the immobilized ligand. The bromodomain partitions between binding to the immobilized ligand and the test compound in solution.

-

Washing: Unbound proteins are washed away.

-

Quantification: The amount of bromodomain bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound bromodomain indicates a stronger interaction with the test compound.

-

Data Analysis: Kd values are determined by plotting the percentage of bromodomain bound against the concentration of the test compound and fitting the data to a binding model.

AlphaScreen® Assay

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions in a high-throughput format.[7]

Methodology:

-

Reagent Preparation: Biotinylated acetylated histone peptide, GST-tagged CBP/p300 bromodomain, Streptavidin-coated Donor beads, and anti-GST-conjugated Acceptor beads are prepared in assay buffer.

-

Compound Dispensing: Serial dilutions of PF-Cbp1 are dispensed into a 384-well microplate.

-

Incubation: The GST-tagged bromodomain is added to the wells and incubated with the compound.

-

Detection: A mixture of the biotinylated histone peptide and Streptavidin-Donor beads is added, followed by the anti-GST Acceptor beads. The plate is incubated to allow binding to reach equilibrium.

-

Signal Reading: The plate is read on an AlphaScreen-compatible reader. In the absence of an inhibitor, the Donor and Acceptor beads are brought into close proximity through the protein-peptide interaction, generating a signal. PF-Cbp1 disrupts this interaction, leading to a decrease in signal.

-

Data Analysis: IC50 values are determined by plotting the AlphaScreen signal against the inhibitor concentration.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat changes associated with biomolecular interactions, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[8]

Methodology:

-

Sample Preparation: The purified CBP/p300 bromodomain protein is placed in the sample cell of the calorimeter, and PF-Cbp1 is loaded into the titration syringe. Both are in identical, degassed buffer to minimize heats of dilution.

-

Titration: A series of small, precise injections of PF-Cbp1 are made into the protein solution.

-

Heat Measurement: The instrument measures the minute heat changes (either exothermic or endothermic) that occur with each injection as the inhibitor binds to the bromodomain.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of the inhibitor to the protein. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.

References

- 1. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]

- 2. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancer Activity Requires CBP/P300 Bromodomain-Dependent Histone H3K27 Acetylation. | BioGRID [thebiogrid.org]

- 5. Probe PF-CBP1 | Chemical Probes Portal [chemicalprobes.org]

- 6. Combination Targeting of the Bromodomain and Acetyltransferase Active Site of p300/CBP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bmglabtech.com [bmglabtech.com]

- 8. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

PF-Cbp1 as a chemical probe for epigenetic research

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

PF-Cbp1 is a potent and selective chemical probe for the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CREBBP) and E1A binding protein p300 (EP300). As a member of the "reader" domain inhibitor class, PF-Cbp1 offers a powerful tool to investigate the role of these epigenetic regulators in gene transcription, cellular signaling, and disease pathogenesis. This technical guide provides a comprehensive overview of PF-Cbp1, including its mechanism of action, biochemical and cellular activity, and selectivity profile. Detailed experimental protocols for its characterization and use in cell-based assays are provided, along with visualizations of key signaling pathways and experimental workflows to facilitate its application in epigenetic research and drug discovery.

Introduction

Epigenetic modifications play a crucial role in regulating gene expression and cellular function. The acetylation of lysine residues on histones and other proteins is a key post-translational modification that is "written" by histone acetyltransferases (HATs) and "read" by bromodomains. CREBBP and its paralog EP300 are critical HATs that also contain a bromodomain, enabling them to recognize acetylated lysines and co-activate transcription of a wide array of genes involved in proliferation, differentiation, and inflammation. Dysregulation of CREBBP/EP300 activity is implicated in various diseases, including cancer and inflammatory disorders.

PF-Cbp1 is a high-affinity ligand that selectively binds to the bromodomains of CREBBP and EP300, thereby preventing their interaction with acetylated histones and disrupting their transcriptional co-activator function. This targeted inhibition makes PF-Cbp1 an invaluable tool for dissecting the specific roles of CREBBP/EP300 bromodomains in normal physiology and disease.

Mechanism of Action

PF-Cbp1 acts as a competitive inhibitor of the CREBBP/EP300 bromodomains. The bromodomain is a protein module that specifically recognizes and binds to acetylated lysine residues on histone tails and other proteins. By occupying the acetyl-lysine binding pocket of the CREBBP/EP300 bromodomains, PF-Cbp1 prevents the recruitment of these co-activators to chromatin, leading to the downregulation of target gene expression.

Figure 1: Mechanism of Action of PF-Cbp1.

Data Presentation

Biochemical Activity

The inhibitory activity of PF-Cbp1 against the bromodomains of CREBBP and EP300 has been determined using biochemical assays.

| Target | IC50 (nM) | Assay Type |

| CREBBP | 125[1] | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |

| EP300 | 363[1] | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |

Selectivity Profile

PF-Cbp1 exhibits high selectivity for the CREBBP/EP300 bromodomains over other bromodomain-containing proteins, most notably the BET (Bromodomain and Extra-Terminal domain) family member BRD4.

| Off-Target | Selectivity (fold vs CREBBP) | Assay Type |

| BRD4(1) | >100[2] | Biochemical Assay |

Experimental Protocols

Synthesis of PF-Cbp1

The chemical name for PF-Cbp1 is 4-(2-(5-(3,5-dimethylisoxazol-4-yl)-2-(4-propoxyphenethyl)-1H-benzo[d]imidazol-1-yl)ethyl)morpholine. While a detailed, step-by-step synthesis protocol is not publicly available, a plausible retrosynthetic analysis suggests a convergent synthesis strategy. The core benzimidazole structure can be formed from a substituted o-phenylenediamine and an appropriate carboxylic acid or aldehyde, followed by N-alkylation and functionalization of the phenyl ring.

Figure 2: Retrosynthetic Analysis of PF-Cbp1.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for IC50 Determination

This protocol outlines a general method for determining the IC50 of PF-Cbp1 against the CREBBP bromodomain.

Materials:

-

CREBBP bromodomain (human, recombinant)

-

Biotinylated histone H4 peptide acetylated at Lys12 (H4K12ac)

-

Europium-labeled anti-GST antibody (or other suitable donor)

-

Streptavidin-conjugated APC (or other suitable acceptor)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

PF-Cbp1

-

384-well low-volume black plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare a serial dilution of PF-Cbp1 in assay buffer.

-

In a 384-well plate, add the following components in order:

-

Assay Buffer

-

PF-Cbp1 or vehicle (DMSO)

-

CREBBP bromodomain

-

Biotinylated H4K12ac peptide

-

-

Incubate at room temperature for 30 minutes.

-

Add a pre-mixed solution of Europium-labeled antibody and Streptavidin-APC.

-

Incubate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Figure 3: TR-FRET Assay Workflow.

Cellular Assay: Inhibition of LPS-Induced Inflammatory Gene Expression

This protocol describes how to assess the effect of PF-Cbp1 on the expression of inflammatory genes in a human monocytic cell line.

Materials:

-

THP-1 cells

-

RPMI-1640 medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

PF-Cbp1

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.

-

Replace the medium with fresh medium and rest the cells for 24 hours.

-

Pre-treat the cells with various concentrations of PF-Cbp1 or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.

-

Isolate total RNA from the cells using a suitable kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative real-time PCR (qPCR) using primers for the target inflammatory genes and the housekeeping gene.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Figure 4: Cellular Assay Workflow.

Signaling Pathways

Inhibition of NF-κB Signaling

The NF-κB signaling pathway is a key regulator of inflammation. Upon stimulation by stimuli like LPS or TNF-α, the IKK complex phosphorylates IκBα, leading to its degradation and the release of the NF-κB p65/p50 dimer. NF-κB then translocates to the nucleus and, in concert with co-activators like CREBBP/EP300, drives the expression of pro-inflammatory genes. By inhibiting the bromodomain of CREBBP/EP300, PF-Cbp1 can attenuate the transcriptional activity of NF-κB, thereby reducing the expression of inflammatory cytokines such as IL-6 and TNF-α.

Figure 5: PF-Cbp1 Inhibition of NF-κB Signaling.

Downregulation of RGS4 in Neurons

PF-Cbp1 has been shown to downregulate the expression of Regulator of G-protein Signaling 4 (RGS4) in neurons. RGS4 is a GTPase-activating protein that negatively regulates G-protein coupled receptor (GPCR) signaling. The precise mechanism by which CREBBP/EP300 bromodomain inhibition by PF-Cbp1 leads to RGS4 downregulation is an area of active investigation. It is hypothesized that CREBBP/EP300 are involved in the transcriptional activation of the RGS4 gene, and their inhibition by PF-Cbp1 reduces RGS4 mRNA and protein levels. This can have significant implications for neuronal signaling, as RGS4 is involved in modulating the activity of neurotransmitter receptors implicated in conditions like Parkinson's disease.

Figure 6: Proposed Mechanism of RGS4 Downregulation by PF-Cbp1.

Conclusion

PF-Cbp1 is a valuable chemical probe for the scientific community, enabling the specific and selective interrogation of CREBBP/EP300 bromodomain function. Its well-characterized biochemical and cellular activities, coupled with its high selectivity, make it a superior tool for target validation and for exploring the therapeutic potential of CREBBP/EP300 bromodomain inhibition in various disease models. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of PF-Cbp1 in advancing our understanding of epigenetic regulation in health and disease.

References

Understanding the Function of CREB-Binding Protein with PF-Cbp1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CREB-binding protein (CBP) and its close homolog p300 are critical transcriptional coactivators that play a central role in a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Their multifaceted nature stems from their function as scaffolds for the assembly of transcriptional machinery and their intrinsic histone acetyltransferase (HAT) activity, which modulates chromatin structure and the function of non-histone proteins.[3][4] The bromodomain of CBP is a key structural module that recognizes acetylated lysine residues on histones and other proteins, thereby tethering CBP to specific genomic loci and facilitating gene transcription.[5] Dysregulation of CBP activity is implicated in numerous diseases, most notably cancer, making it a compelling target for therapeutic intervention.[1][6]

This technical guide provides a comprehensive overview of the function of CBP and the utility of PF-Cbp1, a selective small molecule inhibitor of the CBP/p300 bromodomains, as a chemical probe to elucidate CBP's biological roles. We present detailed experimental protocols, quantitative data on PF-Cbp1's activity, and visual representations of key signaling pathways and experimental workflows to empower researchers in their investigation of CBP-mediated biology and the development of novel therapeutics.

The Central Role of CREB-Binding Protein (CBP)

CBP is a large, multi-domain protein that does not bind DNA directly but is recruited to gene promoters and enhancers through interactions with a multitude of DNA-binding transcription factors.[4][7] Its key functional domains include:

-

Nuclear Receptor Interaction Domain (NRID): Mediates interaction with nuclear hormone receptors.[8]

-

KIX (Kinase-Inducible Domain (KID) Interacting) Domain: A well-characterized domain that binds to the activation domains of numerous transcription factors, including CREB and c-Myb.[5][6]

-

Bromodomain: A highly conserved structural motif that recognizes and binds to acetylated lysine residues, playing a crucial role in chromatin targeting.[5]

-

Histone Acetyltransferase (HAT) Domain: Catalyzes the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histones and other proteins.[1][3] This activity is critical for relaxing chromatin structure and activating transcription.[5]

-

TAZ1 and TAZ2 Domains: Cysteine-histidine rich domains involved in protein-protein interactions.[9]

Through these domains, CBP participates in a multitude of signaling pathways, including:

-

Wnt/β-catenin Signaling: CBP is a crucial coactivator for β-catenin, and their interaction is vital for the transcription of Wnt target genes involved in cell proliferation and differentiation.[10][11]

-

NF-κB Signaling: CBP/p300 is recruited by the p65 subunit of NF-κB to activate the transcription of inflammatory genes.[12][13]

-

Nuclear Hormone Receptor Signaling: CBP coactivates nuclear receptors such as the androgen and estrogen receptors, playing a significant role in hormone-dependent cancers.[1][14]

-

p53-mediated Transcription: The CBP bromodomain binds to acetylated p53, facilitating the recruitment of coactivators in response to DNA damage.[2]

PF-Cbp1: A Selective Chemical Probe for the CBP Bromodomain

PF-Cbp1 is a potent and selective inhibitor of the bromodomains of CBP and its homolog p300.[2][15] It serves as an invaluable tool for dissecting the specific functions of the CBP bromodomain in cellular processes.

Quantitative Data on PF-Cbp1 Activity

The following tables summarize the key quantitative parameters of PF-Cbp1, providing a clear reference for its potency and selectivity.

| Target | IC50 (nM) | Assay Type | Reference |

| CBP Bromodomain | 125 | Biochemical | [2][16] |

| p300 Bromodomain | 363 | Biochemical | [2][16] |

Table 1: In Vitro Potency of PF-Cbp1

| Bromodomain | Selectivity (Fold vs. CBP) | Assay Type | Reference |

| BRD4 | >105 | Isothermal Titration Calorimetry (ITC) | [2] |

| BRD4 | 139 | Biochemical | [2] |

Table 2: Selectivity Profile of PF-Cbp1

| Cell Type | Treatment | Target Gene | Effect | PF-Cbp1 Concentration | Reference |

| Primary Macrophages | LPS | IL-6 | Moderate Reduction | 10 µM | [2] |

| Primary Macrophages | LPS | IFN-β | Moderate Reduction | 10 µM | [2] |

| Primary Macrophages | LPS | IL-1β | Reduction | 3 µM | [2] |

| Primary Cortical Neurons | - | RGS4 | Downregulation | Not Specified | [2][16] |

Table 3: Cellular Activity of PF-Cbp1

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which CBP is involved and the experimental approaches to study them is crucial for a deeper understanding. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a common experimental workflow.

Disruption of NF-κB Signaling by PF-Cbp1

The NF-κB pathway is a cornerstone of the inflammatory response. Upon stimulation by signals such as TNF-α or LPS, the p65 subunit of NF-κB translocates to the nucleus and recruits CBP/p300 to activate the transcription of pro-inflammatory genes.[12][13] The CBP bromodomain is thought to play a role in recognizing acetylated histones at these gene promoters, thereby stabilizing the transcriptional complex. PF-Cbp1 can disrupt this process by competitively binding to the CBP bromodomain.

Caption: Inhibition of NF-κB signaling by PF-Cbp1.

Experimental Workflow: Chromatin Immunoprecipitation Followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide localization of DNA-binding proteins or histone modifications. This workflow outlines the key steps for a ChIP-seq experiment designed to investigate the effect of PF-Cbp1 on the recruitment of CBP to specific genomic regions.

Caption: A typical workflow for a ChIP-seq experiment.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the function of CBP using PF-Cbp1.

Macrophage Stimulation and Gene Expression Analysis

This protocol describes the stimulation of macrophages with lipopolysaccharide (LPS) and subsequent analysis of inflammatory gene expression changes in the presence of PF-Cbp1.

Cell Culture and Treatment:

-

Culture RAW 264.7 or primary bone marrow-derived macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells in 6-well plates at a density of 1 x 10^6 cells per well and allow them to adhere overnight.

-

Prepare stock solutions of PF-Cbp1 in DMSO.

-

Pre-treat the cells with varying concentrations of PF-Cbp1 (e.g., 0.1, 1, 3, 10 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with LPS (100 ng/mL) for 4-6 hours.

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR):

-

After stimulation, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).

-

Isolate total RNA according to the manufacturer's protocol.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green or TaqMan probes for target genes (e.g., IL6, IFNB1, IL1B, TNF) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Calculate the relative gene expression using the ΔΔCt method.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

-

Culture cells (e.g., HEK293T overexpressing CBP) to 80-90% confluency.

-

Treat cells with PF-Cbp1 (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.

-

Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

-

Analyze the soluble fraction by SDS-PAGE and Western blotting using an anti-CBP antibody.

-

Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of PF-Cbp1 indicates target engagement.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay measures the enzymatic activity of CBP's HAT domain and can be used to assess whether PF-Cbp1, a bromodomain inhibitor, has any off-target effects on the HAT activity.

Protocol:

-

Use recombinant human CBP (or its HAT domain).

-

The reaction mixture should contain HAT assay buffer, the CBP enzyme, a histone substrate (e.g., histone H3 or H4 peptides), and [3H]-acetyl-CoA.

-

Add PF-Cbp1 at various concentrations to the reaction mixture.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Spot the reaction mixture onto P81 phosphocellulose paper.

-

Wash the paper to remove unincorporated [3H]-acetyl-CoA.

-

Measure the incorporated radioactivity using a scintillation counter.

-

A known HAT inhibitor (e.g., C646) can be used as a positive control.

Conclusion and Future Directions

CREB-binding protein is a master regulator of gene expression, and its dysfunction is linked to a variety of human diseases. The development of selective chemical probes like PF-Cbp1 has been instrumental in dissecting the specific roles of its different domains. By inhibiting the CBP bromodomain, PF-Cbp1 allows for the targeted investigation of processes dependent on the recognition of acetylated lysines, without directly affecting the catalytic HAT activity.

The experimental protocols and data presented in this guide provide a robust framework for researchers to explore CBP biology. Future investigations could focus on:

-

In vivo studies: Evaluating the efficacy of PF-Cbp1 or more advanced CBP bromodomain inhibitors in animal models of cancer and inflammatory diseases.

-

Combination therapies: Exploring the synergistic effects of CBP bromodomain inhibitors with other anti-cancer agents.

-

Proteomics approaches: Utilizing techniques like mass spectrometry to identify the full spectrum of proteins whose interaction with CBP is disrupted by PF-Cbp1.

By continuing to refine our understanding of CBP's function through the use of precise chemical tools, the scientific community is well-positioned to develop novel and effective therapeutic strategies for a range of debilitating diseases.

References

- 1. Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Probe PF-CBP1 | Chemical Probes Portal [chemicalprobes.org]

- 4. mdpi.com [mdpi.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. CREB-binding protein - Wikipedia [en.wikipedia.org]

- 7. CREBBP/EP300 Bromodomain Inhibition Affects the Proliferation of AR-Positive Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An overview of real-time quantitative PCR: applications to quantify cytokine gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Analysis of the RelA:CBP/p300 interaction reveals its involvement in NF-κB-driven transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. RGS4 Actions in Mouse Prefrontal Cortex Modulate Behavioral and Transcriptomic Responses to Chronic Stress and Ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 13. Reactome | CBP and p300 binds NF-kB complex [reactome.org]

- 14. Interferon-β and interleukin-6 exert opposing effects on Foxp3 acetylation to control regulatory T cell induction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. PF-CBP1 | Epigenetic Reader Domain | TargetMol [targetmol.com]

Downstream Signaling Pathways Affected by PF-Cbp1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-Cbp1 is a potent and selective chemical probe for the bromodomains of CREB-binding protein (CBP) and its paralog p300, key transcriptional coactivators involved in a myriad of cellular processes. By inhibiting the function of these proteins, PF-Cbp1 modulates the activity of numerous downstream signaling pathways, making it a valuable tool for studying the therapeutic potential of CBP/p300 inhibition in various diseases, including cancer and inflammatory conditions. This technical guide provides a comprehensive overview of the primary signaling cascades affected by PF-Cbp1, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development efforts.

Introduction to PF-Cbp1

PF-Cbp1 is a high-affinity ligand that specifically targets the bromodomain of CBP and, to a lesser extent, p300. The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histones and other proteins, thereby recruiting the transcriptional machinery to specific gene promoters. By competitively binding to this domain, PF-Cbp1 disrupts these interactions, leading to the modulation of gene expression programs controlled by CBP/p300. This targeted inhibition allows for the precise dissection of CBP/p300-dependent cellular functions.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development, tissue homeostasis, and stem cell regulation. Dysregulation of this pathway is a hallmark of numerous cancers. CBP/p300 acts as a critical coactivator for β-catenin, the central effector of the canonical Wnt pathway. Upon Wnt stimulation, β-catenin translocates to the nucleus, where it complexes with TCF/LEF transcription factors and recruits CBP/p300 to activate the transcription of target genes.

Inhibition of the CBP/β-catenin interaction is a key mechanism by which compounds like PF-Cbp1 can attenuate Wnt signaling. This disruption prevents the recruitment of the transcriptional machinery to Wnt target gene promoters, leading to their downregulation.[1][2]

Quantitative Data: Effect of CBP/β-catenin Inhibitors on Wnt Signaling

| Compound | Assay | Cell Line | IC50 | Effect | Reference |

| ICG-001 | TOPFlash Reporter Assay | SW480 | ~3 µM | Inhibition of β-catenin/TCF signaling | [3] |

| ICG-001 | Proliferation Assay | Pancreatic Stellate Cells | ~5-25 µM | Suppression of proliferation | [4] |

| PD98059 (MEK inhibitor affecting CBP/β-catenin interaction) | Co-Immunoprecipitation | PANC-1 | Not specified | Decreased CBP/β-catenin interaction | [5] |

Experimental Protocol: CBP/β-catenin Co-Immunoprecipitation

This protocol is adapted from studies investigating the interaction between CBP and β-catenin.[5][6][7]

Objective: To determine the effect of a CBP inhibitor on the interaction between endogenous CBP and β-catenin.

Materials:

-

Cell line of interest (e.g., PANC-1, SW480)

-

CBP inhibitor (e.g., ICG-001, PF-Cbp1) and vehicle control (e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibodies: anti-CBP, anti-β-catenin, and control IgG

-

Protein A/G agarose beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with the CBP inhibitor or vehicle control for the desired time (e.g., 48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with control IgG and protein A/G beads.

-

Incubate the pre-cleared lysates with anti-CBP antibody or control IgG overnight at 4°C.

-

Add protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with anti-β-catenin antibody to detect the amount of β-catenin that co-immunoprecipitated with CBP.

-

Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

-

Wnt/β-catenin Signaling Pathway Diagram

References

- 1. Inhibition of Wnt/β-catenin/CREB binding protein (CBP) signaling reverses pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CBP-dependent Wnt/β-catenin signaling is crucial in regulation of MDR1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting the CBP/β-Catenin Interaction to Suppress Activation of Cancer-Promoting Pancreatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differentiation Therapy Targeting the β-Catenin/CBP Interaction in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecule inhibition of CBP/catenin interactions eliminates drug resistant clones in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Modulatory Role of PF-Cbp1 on Inflammatory Gene Expression in Macrophages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammation, underpinned by the persistent activation of macrophages, is a key pathological feature of numerous diseases. The epigenetic reader protein CREB-binding protein (CBP) and its paralog E1A binding protein p300 (p300) are critical co-activators for transcription factors that drive inflammatory gene expression. PF-Cbp1, a selective inhibitor of the bromodomains of CBP/p300, presents a promising therapeutic strategy to mitigate excessive inflammation. This technical guide provides an in-depth overview of the effects of PF-Cbp1 on inflammatory gene expression in macrophages, detailing its mechanism of action, experimental protocols for its study, and quantitative data on its inhibitory effects.

Introduction

Macrophages are central players in the innate immune system, orchestrating inflammatory responses through the production of a wide array of signaling molecules, including cytokines and chemokines. The dysregulation of macrophage activation can lead to chronic inflammation and tissue damage. The transcriptional regulation of inflammatory genes is tightly controlled by the interplay of transcription factors, such as NF-κB and STATs, and epigenetic modifiers.

CREB-binding protein (CBP) and p300 are histone acetyltransferases (HATs) that act as transcriptional co-activators. Their bromodomains recognize and bind to acetylated lysine residues on histones and other proteins, facilitating the recruitment of the transcriptional machinery to gene promoters and enhancers. By inhibiting the bromodomain of CBP/p300, PF-Cbp1 disrupts this critical interaction, leading to the suppression of inflammatory gene expression.

Mechanism of Action of PF-Cbp1 in Macrophages

PF-Cbp1 exerts its anti-inflammatory effects by competitively binding to the bromodomain of CBP and p300, thereby preventing their recruitment to chromatin. This leads to a reduction in histone acetylation, particularly H3K27ac, at the promoter and enhancer regions of inflammatory genes. The consequence is a more condensed chromatin structure, which limits the access of transcription factors like NF-κB and STATs, ultimately downregulating the transcription of key inflammatory mediators.

Signaling Pathways Affected by PF-Cbp1

The primary signaling pathways inhibited by PF-Cbp1 in macrophages are those that rely on CBP/p300 as co-activators for key inflammatory transcription factors.

Quantitative Analysis of PF-Cbp1's Effect on Inflammatory Gene Expression

Studies on selective CBP/p300 bromodomain inhibitors demonstrate a dose-dependent reduction in the expression of key inflammatory genes in macrophages stimulated with lipopolysaccharide (LPS). The following table summarizes representative inhibitory concentration (IC50) values for a CBP/p300 inhibitor on various inflammatory cytokines and chemokines.

| Gene | IC50 (nM) | Cell Type | Stimulant |

| TNF-α | ~150 | Primary Macrophages | LPS |

| IL-6 | ~200 | Primary Macrophages | LPS |

| IL-1β | ~250 | Primary Macrophages | LPS |

| CCL2 | ~180 | Primary Macrophages | LPS |

| CXCL10 | ~220 | Primary Macrophages | LPS |

Note: The data presented are representative values for selective CBP/p300 bromodomain inhibitors and may vary depending on the specific experimental conditions.

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the effects of PF-Cbp1 on macrophage inflammatory responses.

Experimental Workflow

An In-depth Guide to the Neuronal Downregulation of Regulator of G-Protein Signaling 4 (RGS4)

A note on the protein "PF-Cbp1": Initial searches for the protein "PF-Cbp1" and its role in neuronal RGS4 downregulation did not yield any specific results in the public scientific literature. This suggests that "PF-Cbp1" may be a novel, proprietary, or hypothetical protein. Therefore, this guide will focus on the established and currently understood mechanisms of neuronal RGS4 downregulation.

Audience: Researchers, scientists, and drug development professionals.

Introduction to RGS4 and its Role in Neuronal Signaling

Regulator of G-protein Signaling 4 (RGS4) is a member of the RGS protein family, which functions as a GTPase-activating protein (GAP) for specific Gα subunits of heterotrimeric G proteins, particularly Gαi and Gαq.[1][2][3][4] By accelerating the hydrolysis of GTP to GDP on the Gα subunit, RGS4 effectively terminates G protein signaling, thereby dampening the cellular response to G-protein coupled receptor (GPCR) activation.[1][3][5]

In the central nervous system, RGS4 is widely expressed and plays a crucial role in modulating neuronal signaling.[2] It is strategically located in various neuronal compartments, including presynaptic and postsynaptic sites, allowing it to regulate both synaptic and non-synaptic GPCR signaling.[2] RGS4 has been implicated in the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability.[6][7] Due to its significant role in neuronal function, the expression and activity of RGS4 are tightly controlled. Dysregulation of RGS4 has been linked to several neurological and psychiatric disorders, including schizophrenia.[2][8][9]

Mechanisms of Neuronal RGS4 Downregulation

The downregulation of RGS4 in neurons is a multi-faceted process involving transcriptional, post-transcriptional, and post-translational mechanisms. These regulatory pathways ensure that RGS4 levels are precisely controlled to maintain normal neuronal function.

Transcriptional Regulation

The expression of RGS4 is dynamically regulated during neuronal development and in response to various stimuli.[5]

-

Developmental Control: RGS4 transcription is highly dynamic during embryonic development, with its expression being switched on and off in specific neuronal precursors.[5] The transcription factor Phox2b has been identified as a key regulator of RGS4 expression in certain developing neuronal populations.[5] In embryos lacking Phox2b, RGS4 expression is downregulated in several neuronal structures.[5]

-

Stress and Glucocorticoids: Chronic stress and glucocorticoid treatment have been shown to alter RGS4 mRNA levels in specific brain regions.[10][11] For instance, chronic variable stress leads to a downregulation of RGS4 protein and mRNA in the medial prefrontal cortex.[11]

Post-Transcriptional Regulation

The stability of RGS4 mRNA is a critical point of regulation, influencing the overall level of RGS4 protein.

-

mRNA Destabilization by HuR and miR-26: In neurons, the RNA-binding protein HuR has been shown to reduce RGS4 expression by destabilizing its mRNA.[8][12] This action is in contrast to its stabilizing effect in smooth muscle cells, highlighting a tissue-specific regulatory mechanism.[8] HuR binds to an AU-rich element (ARE) in the 3'-untranslated region (3'-UTR) of RGS4 mRNA.[8][12] This ARE is located near a binding site for the microRNA miR-26.[8][12] HuR and miR-26 act synergistically to promote the degradation of RGS4 mRNA, likely through the recruitment of the RNA-induced silencing complex (RISC).[8][12]

Post-Translational Regulation: The N-end Rule Pathway

The primary mechanism for the degradation of RGS4 protein in neurons is the N-end rule pathway, a specific type of ubiquitin-proteasome system.[1][6]

-

The Arg/N-end Rule Pathway: RGS4 is a substrate for the arginylation branch of the N-end rule pathway.[1][6] This pathway targets proteins with specific N-terminal amino acid residues for degradation. The process involves the following key steps:

-

N-terminal Cysteine Exposure and Oxidation: The degradation of RGS4 is initiated by the exposure and subsequent oxidation of its second amino acid, a cysteine residue.[1]

-

Arginylation: The oxidized N-terminal cysteine is then arginylated by the enzyme ATE1 (Arg-tRNA-protein transferase 1).[1]

-

Ubiquitination: The newly added N-terminal arginine acts as a degradation signal (N-degron) that is recognized by the ubiquitin ligases UBR1 and/or UBR2.[1] These enzymes polyubiquitinate RGS4, marking it for degradation.

-

Proteasomal Degradation: The polyubiquitinated RGS4 is then recognized and degraded by the 26S proteasome.[6]

-

-

Opioid-Induced Downregulation: Activation of μ- and δ-opioid receptors has been shown to induce the downregulation of RGS4 protein.[13] This process is dependent on the proteasome and can be blocked by proteasome inhibitors.[13][14]

Quantitative Data on RGS4 Downregulation

The following tables summarize quantitative data from studies investigating RGS4 downregulation.

| Condition | Cell/Tissue Type | Change in RGS4 Level | Reference |

| Overnight treatment with DAMGO (μ-opioid agonist) | SH-SY5Y neuroblastoma cells | ~60% decrease in protein | [13] |

| Overnight treatment with DPDPE (δ-opioid agonist) | SH-SY5Y neuroblastoma cells | ~60% decrease in protein | [13] |

| Knock-down of HuR | Mature neurons | ~2-fold increase in mRNA | [8] |

| 4 weeks of chronic variable stress | Mouse medial prefrontal cortex | 28 ± 6% reduction in protein | [11] |

| 4 weeks of chronic variable stress | Mouse medial prefrontal cortex | mRNA fold change: 0.82 ± 0.05 | [11] |

Experimental Protocols

Detailed methodologies for key experiments used to investigate RGS4 downregulation are provided below.

Western Blot for RGS4 Protein Quantification

This protocol is used to measure the relative amount of RGS4 protein in cell or tissue lysates.

Materials:

-

Radioimmunoprecipitation assay (RIPA) lysis buffer with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against RGS4

-

Primary antibody against a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Prepare whole-cell lysates from cells or tissues using ice-cold RIPA buffer.[13]

-

Incubate on ice and centrifuge to pellet cell debris.[13]

-

Determine the protein concentration of the supernatant using a protein assay.

-

Denature 20-30 μg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on a 12% polyacrylamide gel.[13]

-

Transfer the separated proteins to a PVDF membrane.[13]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-RGS4 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against a loading control to normalize the data.

Quantitative Real-Time PCR (qRT-PCR) for RGS4 mRNA Quantification

This protocol is used to measure the relative abundance of RGS4 mRNA.

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for RGS4 and a reference gene (e.g., GAPDH)

Procedure:

-

Isolate total RNA from cells or tissues using a commercial kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Set up the qPCR reaction with the qPCR master mix, cDNA, and primers for RGS4 and the reference gene.

-

Run the qPCR reaction in a real-time PCR machine.

-

Analyze the data using the ΔΔCt method to determine the relative expression of RGS4 mRNA, normalized to the reference gene.

Co-immunoprecipitation to Study Protein-Protein Interactions

This protocol is used to determine if RGS4 physically interacts with other proteins, such as ubiquitin.

Materials:

-

Cell lysis buffer (non-denaturing)

-

Antibody against the protein of interest (e.g., HA-tagged ubiquitin)

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer

Procedure:

-

Transfect cells with constructs expressing the proteins of interest (e.g., RGS4 and HA-ubiquitin).[15]

-

Lyse the cells in a non-denaturing lysis buffer.

-

Pre-clear the lysate by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with the antibody against the bait protein overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times to remove non-specific binding.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by Western blot using an antibody against the prey protein (e.g., RGS4).

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key pathways and experimental workflows involved in neuronal RGS4 downregulation.

Caption: Transcriptional and post-transcriptional regulation of RGS4 expression.

Caption: The Arg/N-end rule pathway for RGS4 protein degradation.

Caption: Experimental workflow for Western blot analysis of RGS4.

References

- 1. RGS4 and RGS5 are in vivo substrates of the N-end rule pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mapping the Regulator of G Protein Signaling 4 (RGS4): Presynaptic and Postsynaptic Substrates for Neuroregulation in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RGS4 - Wikipedia [en.wikipedia.org]

- 4. Residue-level determinants of RGS R4 subfamily GAP activity and specificity towards the Gi subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dynamic Expression of RGS4 in the Developing Nervous System and Regulation by the Neural Type-Specific Transcription Factor Phox2b - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. RGS4 Inhibits Signaling by Group I Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Association between RGS4 gene polymorphisms and schizophrenia: A protocol for systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jneurosci.org [jneurosci.org]

- 11. RGS4 Actions in Mouse Prefrontal Cortex Modulate Behavioral and Transcriptomic Responses to Chronic Stress and Ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Opioid-induced Down-Regulation of RGS4: ROLE OF UBIQUITINATION AND IMPLICATIONS FOR RECEPTOR CROSS-TALK - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The roles of ubiquitin–proteasome system and regulator of G protein signaling 4 in behavioral sensitization induced by a single morphine exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Preliminary Studies on Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) in Novel Disease Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1), a critical enzyme in the lifecycle of the malaria parasite. This document outlines the pivotal role of PfCDPK1 in erythrocyte invasion and its potential as a therapeutic target. Detailed experimental protocols, quantitative data from inhibitor studies, and visualizations of the associated signaling pathways are presented to facilitate further research and drug development in this area.

Introduction to PfCDPK1

Plasmodium falciparum, the protozoan parasite responsible for the most severe form of malaria, relies on a complex lifecycle that includes asexual replication within human erythrocytes. The invasion of these host cells is a crucial step for parasite survival and proliferation, and it is orchestrated by a sophisticated signaling network. Calcium-Dependent Protein Kinases (CDPKs) are key effectors in the parasite's calcium signaling pathways. Notably, PfCDPK1 has been identified as an essential enzyme for the asexual blood stage of P. falciparum. Genetic disruption of PfCDPK1 has proven unsuccessful, suggesting its indispensability for parasite viability.[1]

PfCDPK1 is a serine/threonine kinase that is activated by intracellular calcium fluxes.[2] This activation is crucial for the secretion of micronemes, specialized organelles in the parasite that release proteins required for host cell recognition and invasion.[3][4] PfCDPK1 is also involved in the regulation of the glideosome-actomyosin motor complex, which provides the mechanical force for parasite motility and invasion.[5] Furthermore, PfCDPK1 has been shown to be critical for both male and female gametogenesis, making it a potential target for transmission-blocking drugs.[6] Given that CDPKs are absent in mammals, PfCDPK1 represents an attractive and selective target for the development of novel antimalarial therapeutics.

Quantitative Data on PfCDPK1 Inhibitors

A number of small molecule inhibitors targeting PfCDPK1 have been identified and characterized. These compounds have shown potent inhibition of the enzyme's biochemical activity and have demonstrated efficacy in in vitro parasite growth assays. The following tables summarize the quantitative data for some of the key PfCDPK1 inhibitors.

| Inhibitor Series | Compound | Biochemical IC50 (nM) | In Vitro EC50 (nM) | Notes |

| 2,6,9-Trisubstituted Purines | Purfalcamine | 17 | 230 | Arrests parasites at the schizont stage and inhibits microneme discharge.[7][8] |

| Imidazopyridazines | Compound 17 | 13 | <100 | Potent and selective inhibitors of PfCDPK1.[7] |

| Various Analogs | <10 - >10,000 | <100 - >10,000 | Extensive structure-activity relationship studies have been conducted.[9][10] | |

| Indolizines | Compound 3 | Ki = 262 nM | 5,700 | Identified through high-throughput screening.[8] |

| Pyrazolopyrimidines | BKI-1 | 136 | 2,000 | Also inhibits PfCDPK4, which is involved in gametocyte exflagellation.[8] |

Signaling Pathway and Experimental Workflow Visualizations

To better understand the role of PfCDPK1 and the methodologies used to study it, the following diagrams have been generated using the DOT language.

Caption: PfCDPK1 Signaling Pathway in P. falciparum.

Caption: Experimental Workflow for PfCDPK1 Inhibitor Discovery.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of PfCDPK1. These protocols are based on established methods in the field.

Recombinant PfCDPK1 Expression and Purification

This protocol describes the production of recombinant PfCDPK1 in E. coli for use in biochemical assays.

-

Cloning: The full-length coding sequence of PfCDPK1 is cloned into a bacterial expression vector (e.g., pET-28a) with a C-terminal His6-tag.

-

Transformation: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated overnight at 18°C.

-

Lysis: The bacterial cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and protease inhibitors). The cells are lysed by sonication on ice.

-

Purification: The lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged PfCDPK1 is loaded onto a Ni-NTA affinity chromatography column. The column is washed with wash buffer (lysis buffer with 20 mM imidazole) and the protein is eluted with elution buffer (lysis buffer with 250 mM imidazole).

-

Gel Permeation Chromatography: The eluted protein is further purified by size-exclusion chromatography to obtain a homogenous preparation.

-

Verification: The purity and identity of the recombinant PfCDPK1 are confirmed by SDS-PAGE and Western blotting.

In Vitro Kinase Assay for IC50 Determination

This assay measures the ability of a compound to inhibit the kinase activity of recombinant PfCDPK1.

-

Reaction Setup: The kinase reaction is performed in a 96-well plate. Each well contains assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, and 0.1 mg/ml BSA), a peptide substrate (e.g., Syntide-2), and recombinant PfCDPK1.

-

Compound Addition: Test compounds are serially diluted in DMSO and added to the wells. A DMSO-only control is included.

-

Reaction Initiation: The reaction is initiated by the addition of ATP (e.g., [γ-33P]ATP).

-

Incubation: The plate is incubated at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).

-

Detection: The incorporation of the radiolabeled phosphate into the peptide substrate is measured using a scintillation counter or a phosphorescence imager.

-

IC50 Calculation: The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

P. falciparum Growth Inhibition Assay for EC50 Determination

This assay assesses the efficacy of a compound in inhibiting the growth of P. falciparum in an in vitro culture of human erythrocytes.

-

Parasite Culture: P. falciparum (e.g., 3D7 strain) is cultured in human erythrocytes in RPMI 1640 medium supplemented with Albumax and hypoxanthine. The cultures are maintained in a controlled environment (5% CO2, 5% O2, 90% N2) at 37°C.

-

Synchronization: The parasite culture is synchronized to the ring stage using methods such as sorbitol lysis.

-

Assay Setup: Synchronized ring-stage parasites are plated in a 96-well plate at a defined parasitemia and hematocrit.

-

Compound Addition: Test compounds are serially diluted and added to the wells. A no-drug control is included.

-

Incubation: The plate is incubated for one or two full asexual cycles (48 or 96 hours).

-

Growth Measurement: Parasite growth is quantified by measuring the parasitemia. This can be done using various methods, such as:

-

Microscopy: Giemsa-stained blood smears are prepared, and the number of infected red blood cells is counted.

-

Fluorescent Dyes: DNA-intercalating dyes (e.g., SYBR Green I) are used to stain the parasite DNA, and the fluorescence is measured using a plate reader.

-

Flow Cytometry: Stained cells are analyzed by flow cytometry to determine the percentage of infected erythrocytes.

-

-

EC50 Calculation: The percentage of growth inhibition for each compound concentration is calculated relative to the no-drug control. The EC50 value (the concentration of the compound that inhibits parasite growth by 50%) is determined by fitting the data to a dose-response curve.

Conclusion

PfCDPK1 is a validated and promising drug target for the development of novel antimalarials. Its essential role in erythrocyte invasion and gametogenesis, coupled with its absence in the human host, makes it an ideal candidate for selective inhibition. The availability of robust biochemical and in vitro assays facilitates the screening and characterization of potent inhibitors. Further investigation into the structure-activity relationships of existing inhibitor scaffolds and the exploration of novel chemical matter are warranted to advance PfCDPK1-targeted therapies from the laboratory to clinical application. The detailed protocols and data presented in this guide aim to support and accelerate these critical research and development efforts.

References

- 1. Targeted Inhibition of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 with a Constrained J Domain-Derived Disruptor Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Characterization of Plasmodium falciparum Calcium-dependent Protein Kinase 1 (PfCDPK1) and Its Role in Microneme Secretion during Erythrocyte Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) and its role in microneme secretion during erythrocyte invasion - Research - Institut Pasteur [research.pasteur.fr]

- 5. PfCDPK1 mediated signaling in erythrocytic stages of Plasmodium falciparum [pubmed.ncbi.nlm.nih.gov]

- 6. Pf CDPK1 is critical for malaria parasite gametogenesis and mosquito infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. media.malariaworld.org [media.malariaworld.org]

- 8. Plasmodial Kinase Inhibitors Targeting Malaria: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemical and Antiparasitic Properties of Inhibitors of the Plasmodium falciparum Calcium-Dependent Protein Kinase PfCDPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemical and antiparasitic properties of inhibitors of the Plasmodium falciparum calcium-dependent protein kinase PfCDPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of CBP Bromodomain Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the therapeutic potential of inhibiting the bromodomain of the CREB-binding protein (CBP). CBP and its close homolog p300 are crucial transcriptional co-activators involved in a myriad of cellular processes, including cell proliferation, differentiation, and DNA damage response.[1] Their bromodomains recognize acetylated lysine residues on histones and other proteins, a key mechanism for regulating gene expression.[2][3] Dysregulation of CBP/p300 activity is implicated in various diseases, particularly cancer and inflammatory conditions, making the CBP bromodomain a compelling therapeutic target.[4][5]

Core Mechanism of Action

The bromodomain of CBP is a protein interaction module that specifically binds to acetylated lysine residues on histone tails and non-histone proteins like p53.[2][6] This interaction anchors CBP/p300 and its associated protein complexes to chromatin, facilitating the acetylation of neighboring histones and the recruitment of the transcriptional machinery to activate gene expression.[7] Small molecule inhibitors of the CBP bromodomain act as competitive antagonists, occupying the acetyl-lysine binding pocket and thereby preventing the "reading" of these epigenetic marks. This disruption leads to the downregulation of key oncogenes and pro-inflammatory genes.[4][8]

Quantitative Analysis of CBP Bromodomain Inhibitors

A number of small molecule inhibitors targeting the CBP/p300 bromodomains have been developed and characterized. The following table summarizes the in vitro and cellular potency of several key compounds.

| Compound | Target | Assay Type | IC50 | Kd | EC50 | Reference(s) |

| GNE-049 | CBP | TR-FRET | 1.1 nM | - | - | [9] |

| p300 | Biochemical | 2.3 nM | - | - | [2][7] | |

| CBP | BRET (cellular) | 12 nM | - | - | [2][9] | |

| MYC expression | Cellular | - | - | 14 nM (MV-4-11 cells) | [2][7] | |

| CPI-637 | CBP | TR-FRET | 30 nM | - | 0.3 µM | [1][10][11] |

| p300 | TR-FRET | 51 nM | - | - | [1][3][10] | |

| MYC expression | Cellular | - | - | 0.60 µM (AMO-1 cells) | [1][10] | |

| SGC-CBP30 | CBP | AlphaScreen | 21 nM | - | - | [3] |

| p300 | AlphaScreen | 38 nM | - | - | [3] | |

| I-CBP112 | CBP | TR-FRET | 142 nM | 151 nM | - | [7] |

| p300 | TR-FRET | 625 nM | 167 nM | - | [7] | |

| CCS1477 (Inobrodib) | CBP | - | 19 nM | 1.7 nM | - | [4][7] |

| p300 | - | - | 1.3 nM | - | [4][7] | |

| Cell Proliferation | Cellular | 0.42 µM (CWR22Rv1 cells) | - | - | [4] | |

| DC_CP20 | CBP | TR-FRET | 744.3 nM | 4.01 µM (SPR) | - | [12][13] |

| Cell Proliferation | Cellular | 19.2 µM (MV4-11 cells) | - | - | [12][13] |

Key Signaling Pathways Modulated by CBP Bromodomain Inhibition

CBP plays a central role in multiple signaling pathways critical for cell growth, survival, and inflammation. Inhibition of its bromodomain has been shown to modulate these pathways, contributing to its therapeutic effects.

Regulation of c-MYC Transcription

The oncogene c-MYC is a key driver of cell proliferation and is frequently dysregulated in cancer. CBP/p300 acts as a co-activator for c-MYC-mediated transcription.[14] By inhibiting the CBP bromodomain, the recruitment of the CBP/p300 complex to MYC-regulated promoters is impaired, leading to a downregulation of c-MYC expression and subsequent inhibition of tumor cell growth.[15][16]

Modulation of the p53 Pathway

The tumor suppressor p53 is a critical regulator of the cell cycle and apoptosis. Following cellular stress, p53 is acetylated, which enhances its transcriptional activity.[6] The CBP bromodomain specifically recognizes and binds to acetylated p53, a crucial step for the recruitment of co-activators and the subsequent activation of p53 target genes like p21, leading to cell cycle arrest.[17][18][19] Inhibition of the CBP bromodomain can interfere with this interaction, although the context-dependent effects on p53 signaling are still under investigation.[20]

Attenuation of NF-κB Signaling in Inflammation

The transcription factor NF-κB is a master regulator of inflammation.[21] Upon stimulation by pro-inflammatory signals like TNF-α, the p65 subunit of NF-κB is activated and recruits CBP/p300 as a transcriptional co-activator.[22][23] CBP/p300 acetylates p65 and histones, enhancing the transcription of pro-inflammatory cytokines.[24] Inhibition of the CBP bromodomain can attenuate this inflammatory cascade by disrupting the interaction between CBP/p300 and the activated NF-κB complex.[24]

Experimental Protocols for Inhibitor Characterization

The following sections provide generalized methodologies for key experiments used to characterize CBP bromodomain inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a robust, high-throughput method for quantifying the binding of an inhibitor to the CBP bromodomain.[12][25]

Principle: The assay measures the disruption of the interaction between a recombinant, tagged CBP bromodomain protein and a biotinylated, acetylated histone peptide. A europium-labeled antibody binds to the tagged bromodomain (donor fluorophore), and streptavidin-conjugated allophycocyanin (APC) binds to the biotinylated peptide (acceptor fluorophore). When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.[25]

Generalized Protocol:

-

Compound Plating: Prepare serial dilutions of the test compound in assay buffer in a 384-well plate.[12]

-

Protein Addition: Add a solution of GST-tagged CBP bromodomain and a europium-labeled anti-GST antibody to each well.[26]

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the compound to bind to the bromodomain.[12]

-

Ligand Addition: Add a solution of biotinylated acetylated histone peptide and streptavidin-APC to each well.[26]

-

Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 1 hour) to allow the binding reaction to reach equilibrium.[26]

-

Signal Detection: Read the plate using a TR-FRET-compatible plate reader with an excitation wavelength of approximately 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).[26]

-

Data Analysis: Calculate the ratio of acceptor to donor emission and plot the results against the compound concentration to determine the IC50 value.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is another sensitive, bead-based assay for detecting biomolecular interactions.[27]